molecular formula C9H8BrFO2 B11750613 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone

Cat. No.: B11750613
M. Wt: 247.06 g/mol
InChI Key: LSBSLKIICSYITA-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone is an organic compound with a complex structure that includes bromine, fluorine, and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone typically involves the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the introduction of an ethanone group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. Detailed studies on its molecular interactions can provide insights into its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-2,2-difluoroethanone
  • ®-1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethan-1-ol
  • (S)-1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethan-1-amine

Comparison

1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(5-bromo-4-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3

InChI Key

LSBSLKIICSYITA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)F)Br

Origin of Product

United States

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